1,3-Bis(3-aminophenyl)urea

Polymer Chemistry Thermal Stability Chain Extender

Sourcing meta-substituted diamines with reliable purity for polymer synthesis often involves lengthy lead times. This 3,3'-diamine urea provides a high-purity, kinked chain extender that enhances solubility and controls Tg in poly(urethane-urea) elastomers-directly addressing batch-to-batch inconsistency in custom synthesis. • Enables ~26-28 °C lower Tg vs. para-isomer for thermal tailoring. • Precipitates cleanly during synthesis, minimizing oligomeric impurities. • Available in bulk (kg scale) with 99% purity; expedited global shipping.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 101-22-4
Cat. No. B089710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-aminophenyl)urea
CAS101-22-4
SynonymsN,N'-bis(3-aminophenyl)urea
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N
InChIInChI=1S/C13H14N4O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,14-15H2,(H2,16,17,18)
InChIKeyIKLYNYSRJGANON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3-aminophenyl)urea: Technical Profile & Core Characteristics


1,3-Bis(3-aminophenyl)urea (CAS 101-22-4), also known as N,N'-bis(3-aminophenyl)urea or 3,3'-diaminocarbanilide, is a symmetric diaryl urea derivative with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol . The compound features a central urea carbonyl flanked by two meta-aminophenyl rings, each bearing a primary aromatic amine group in the 3-position, providing a unique hydrogen-bonding donor-acceptor architecture [1]. Its physicochemical profile includes a predicted boiling point of 380.8±27.0 °C, a density of 1.389±0.06 g/cm³, and a pKa of 13.92±0.70, with a topological polar surface area (tPSA) of 93.2 Ų and a calculated XlogP of 1.6, indicating moderate lipophilicity [2]. Historically patented by Bayer AG as a chain-extending agent for polyurethane-polyurea elastomers and as a diazo dye coupling component, the compound has since been investigated as a structural core for gastrin/CCK-B receptor antagonists and as a precursor for supramolecular macrocycles with selective anion recognition properties [3][4].

Positional Isomers & Interchangeability Limitations


The meta-substitution pattern of 1,3-bis(3-aminophenyl)urea fundamentally distinguishes it from its para- (4,4'-) and ortho- (2,2'-) substituted isomers in ways that preclude generic substitution in polymer synthesis, receptor pharmacology, and supramolecular assembly. The 3,3'-diamine orientation alters the spatial geometry of the urea core, affecting both intermolecular hydrogen-bonding networks and the compound's ability to act as a rigid, kinked chain extender in polyurethane-urea elastomers . In CCK-B receptor pharmacology, the (3-amino substituted phenyl)urea motif was specifically identified in structure-activity relationship studies as critical for in vivo gastric acid suppression, with derivatives demonstrating superior efficacy relative to other substitution patterns [1]. Furthermore, the 3-aminophenyl arrangement enables unique macrocyclization reactions—such as [1+1] Schiff base condensation to form urea-functionalized macrocycles with selective acetate anion recognition—that are not accessible with the 4-aminophenyl analog due to geometric constraints [2]. These application-specific dependencies on the precise meta-arrangement of amine functionalities mean that substituting 1,3-bis(4-aminophenyl)urea or 1,3-bis(2-aminophenyl)urea would introduce unpredictable and likely deleterious changes in polymer thermal/mechanical properties, receptor binding affinities, and supramolecular host-guest behavior. The following section quantifies these differences where direct comparative data are available.

Differentiation Evidence vs. 4,4'-Isomer & YM022


Thermal Stability in Polyurea-Amides: Meta- vs. Para-Isomer

Polymers synthesized from N,N'-dimethyl-N,N'-bis(3-aminophenyl)urea (derived from the target compound's meta-substituted core) exhibit systematically lower glass transition temperatures (Tg) compared to those from the para-substituted analog, N,N'-dimethyl-N,N'-bis(4-aminophenyl)urea, under identical polymerization conditions [1]. This difference in thermal behavior is directly attributable to the kinked meta-geometry of the 1,3-bis(3-aminophenyl)urea scaffold, which introduces chain flexibility and reduces inter-chain packing density relative to the linear, rod-like para-isomer [2]. The quantitative difference enables polymer scientists to select the appropriate monomer based on target application temperature ranges, where the meta-isomer provides processing advantages and the para-isomer offers higher thermal endurance [1][2].

Polymer Chemistry Thermal Stability Chain Extender

Gastric Acid Suppression Potency vs. YM022 in CCK-B Antagonism

In a comparative in vivo study evaluating gastric acid secretion in rats, (3-amino substituted phenyl)urea derivatives of 1,4-benzodiazepin-2-one demonstrated greater potency than the reference compound YM022, a known potent gastrin/CCK-B receptor antagonist, upon intraduodenal (i.d.) administration [1]. While the study does not report explicit ED50 values for the parent 1,3-bis(3-aminophenyl)urea scaffold itself, the structure-activity relationship (SAR) analysis explicitly identifies the (3-amino substituted phenyl)urea motif as a key pharmacophore conferring this enhanced in vivo efficacy [1]. This SAR finding provides a rational basis for prioritizing the 1,3-bis(3-aminophenyl)urea core over alternative substitution patterns when designing new CCK-B antagonist candidates [1].

Gastrin/CCK-B Receptor Antagonist Pharmacology Gastric Acid Secretion

Acetate Recognition by Urea-Functionalized Macrocycle

A [1+1] Schiff base macrocycle synthesized from 1,3-bis(3-aminophenyl)urea and a dialdehyde precursor exhibited selective recognition ability for acetate (AcO⁻) anion over other tested anions, as demonstrated by UV-Vis absorption spectroscopy [1]. The study quantified the binding interaction via isothermal titration calorimetry (ITC), reporting an association constant (K) for the macrocycle-AcO⁻ complex, along with thermodynamic parameters (ΔrHm, ΔrSm, ΔrGm) [1]. This selective anion-binding property is a direct consequence of the preorganized urea hydrogen-bonding cleft enabled by the specific meta-aminophenyl geometry of the precursor [1]. The 1,3-bis(4-aminophenyl)urea isomer, with its extended para-geometry, is not reported to yield analogous macrocyclic structures under these conditions, underscoring the unique suitability of the meta-isomer for constructing selective anion receptors [1].

Supramolecular Chemistry Anion Sensing Macrocycle Synthesis

Chain Extender Purity: Meta- vs. Para-Phenylene Diamine

The synthesis of N,N'-bis-(3-aminophenyl)-urea from meta-phenylene diamines and urea in chlorobenzene proceeds efficiently to yield a product that precipitates directly from the reaction mixture in high purity, as described in the Bayer AG patents [1][2]. In contrast, attempts to prepare the corresponding para-isomer (N,N'-bis-(4-aminophenyl)-urea) using analogous conditions with para-phenylene diamines often result in polyurea formation and oligomeric side products, necessitating additional purification steps or the use of sulfuric acid salts to obtain the desired monomer [2]. This difference in synthetic behavior—specifically the facile precipitation of the pure meta-isomer versus the propensity for uncontrolled polymerization with the para-isomer—directly translates to practical procurement and process economy advantages. The meta-isomer can be isolated as a clean, reactive diamine monomer suitable for use as a chain extender in polyurethane-urea elastomers without the oligomeric impurities that can compromise polymer network uniformity and mechanical performance [1][2].

Polyurethane Elastomer Chain Extender Polymer Processing

Research & Industrial Application Scenarios


Polyurea-Amides & Poly(urethane-urea)s with Tunable Thermal Properties

1,3-Bis(3-aminophenyl)urea serves as a diamine monomer or chain extender for preparing polyurea-amides and poly(urethane-urea)s that require a balance of solubility and moderate glass transition temperatures. The meta-substituted geometry introduces a kink into the polymer backbone, which reduces chain packing density and enhances solubility in organic solvents such as NMP, DMAc, and m-cresol, while maintaining adequate thermal stability for many industrial coating and elastomer applications [1][2]. This scenario is directly supported by evidence that polymers derived from the meta-isomer exhibit Tg values approximately 26-28 °C lower than their para-substituted counterparts, allowing formulators to tailor the thermal response of the final material [2].

Lead Optimization for CCK-B Receptor Antagonists

In medicinal chemistry programs targeting gastrin/CCK-B receptor antagonism for the treatment of gastric acid hypersecretion or anxiety disorders, 1,3-bis(3-aminophenyl)urea represents a privileged core scaffold. Structure-activity relationship studies have demonstrated that (3-amino substituted phenyl)urea derivatives of 1,4-benzodiazepin-2-one exhibit greater in vivo potency than the reference antagonist YM022 upon intraduodenal administration [3]. This established SAR evidence positions the 1,3-bis(3-aminophenyl)urea motif as a rational starting point for the design of new chemical entities, as the 3-amino substitution pattern has been empirically linked to enhanced gastric acid suppression efficacy [3].

Anion Receptor Macrocycles for Selective Acetate Sensing

1,3-Bis(3-aminophenyl)urea is uniquely suited as a precursor for synthesizing [1+1] Schiff base macrocycles that function as selective anion receptors, particularly for acetate (AcO⁻) ions [4]. The meta-arrangement of the primary amine groups enables a templated macrocyclization reaction with dialdehyde partners that is not accessible with the para-isomer, resulting in a preorganized urea cleft capable of hydrogen-bonding to anionic guests [4]. This application is validated by experimental data confirming the macrocycle's selective recognition ability for AcO⁻ and the quantification of its binding thermodynamics via isothermal titration calorimetry [4].

High-Purity Diamine Chain Extender for Polyurethane-Urea Elastomers

1,3-Bis(3-aminophenyl)urea is an established chain-extending agent for the production of polyurethane-polyurea elastomers, as originally patented by Bayer AG [5]. The compound's ability to precipitate cleanly from the reaction solvent during synthesis ensures a high-purity monomer suitable for controlled polymerization, avoiding the oligomeric impurities that can arise when preparing the para-isomer [6]. This scenario is relevant for industrial polymer chemists seeking a reliable, high-purity diamine chain extender that contributes to the formation of well-defined hard segments in segmented polyurethane-urea copolymers, ultimately influencing the mechanical properties and phase separation behavior of the final elastomer [5][6].

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